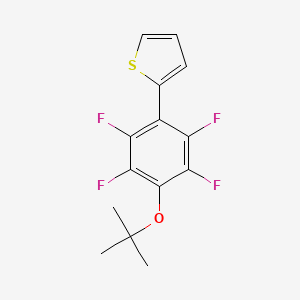
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a tert-butoxy group and four fluorine atoms attached to a phenyl ring, which is further connected to a thiophene ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Various substituted phenylthiophene derivatives.
Scientific Research Applications
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid
- 2,3,5,6-Tetrafluorophenylboronic acid
- 2-(4-tert-Butylphenyl)ethanol
Uniqueness
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene stands out due to its unique combination of a tert-butoxy group and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with target molecules .
Properties
CAS No. |
863913-51-3 |
|---|---|
Molecular Formula |
C14H12F4OS |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]thiophene |
InChI |
InChI=1S/C14H12F4OS/c1-14(2,3)19-13-11(17)9(15)8(10(16)12(13)18)7-5-4-6-20-7/h4-6H,1-3H3 |
InChI Key |
LFVIXGPVPKVDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1F)F)C2=CC=CS2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
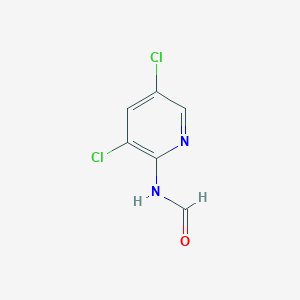
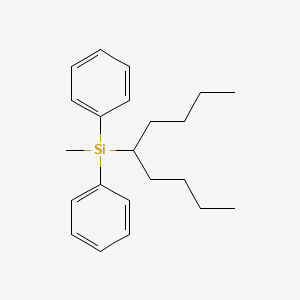
![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
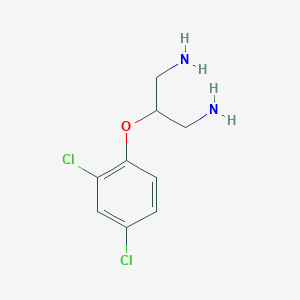
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
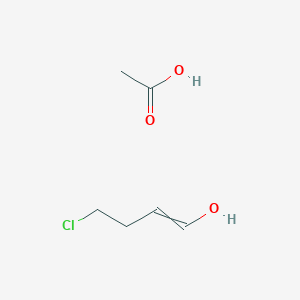
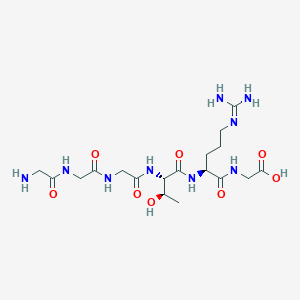
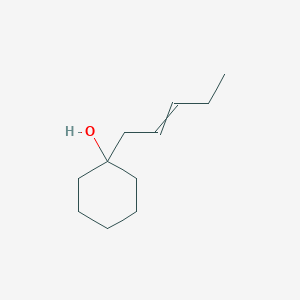
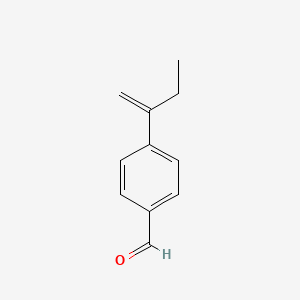
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
